Di-p-anisoyl-D-tartaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-p-anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone. This compound is often used in asymmetric synthesis and chiral resolution due to its ability to form diastereomeric salts with various enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-p-anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Di-p-anisoyl-D-tartaric acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into tartaric acid and p-anisic acid.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
- p-Anisoyl chloride, pyridine, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Esters of this compound.
Hydrolysis: Tartaric acid and p-anisic acid.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Di-p-anisoyl-D-tartaric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Di-p-anisoyl-D-tartaric acid involves its ability to form diastereomeric complexes with enantiomers of other compounds. This property is exploited in chiral resolution processes, where the compound selectively interacts with one enantiomer over the other, allowing for their separation.
Comparison with Similar Compounds
Similar Compounds
(S, S)-di-p-anisoyltartaric acid: The enantiomer of Di-p-anisoyl-D-tartaric acid.
(R, R)-di-p-toluoyltartaric acid: Similar structure but with toluoyl groups instead of anisoyl groups.
(R, R)-di-p-chlorobenzoyltartaric acid: Similar structure but with chlorobenzoyl groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of anisoyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable diastereomeric complexes makes it particularly valuable in chiral resolution and asymmetric synthesis.
Properties
Molecular Formula |
C20H18O10 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methoxybenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O10/c1-29-13-7-3-11(4-8-13)15(21)19(27,17(23)24)20(28,18(25)26)16(22)12-5-9-14(30-2)10-6-12/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m1/s1 |
InChI Key |
CCIUQRKCMXXTOI-WOJBJXKFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.